5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
5-(2,5-Dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 2,5-dimethylbenzyl group at position 5 and a 4-methoxyphenyl group at position 2. The 4-methoxyphenyl moiety contributes electron-donating effects, while the 2,5-dimethylbenzyl group introduces steric bulk and lipophilicity, which may influence binding interactions and pharmacokinetic properties.
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-4-5-16(2)18(12-15)14-24-10-11-25-21(22(24)26)13-20(23-25)17-6-8-19(27-3)9-7-17/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOPAZCPVKJTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This compound's unique structure, featuring both dimethylbenzyl and methoxyphenyl substituents, suggests potential for various pharmacological applications. This article explores its biological activity, synthesis routes, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is , indicating the presence of nitrogen and oxygen atoms characteristic of heterocyclic compounds. The structural configuration enhances its solubility and bioavailability, which are critical factors in drug development.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O |
| Molecular Weight | 314.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. A study focusing on similar pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures showed IC50 values ranging from 2.8 µg/ml to 8.3 µg/ml against Hep G2 cells, highlighting their potential as anticancer agents .
The mechanism of action for 5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one likely involves interaction with specific biological targets such as kinases or G-protein coupled receptors (GPCRs). This interaction may inhibit or activate signaling pathways related to cell proliferation and apoptosis .
Antioxidant Activity
In addition to anticancer effects, pyrazolo compounds have shown promising antioxidant activity. For example, a related compound demonstrated a DPPH radical scavenging activity of 44.13% at a concentration of 5 µg/ml . This suggests that 5-(2,5-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may also possess protective effects against oxidative stress.
Synthesis Routes
The synthesis typically involves several key steps:
- Formation of the Pyrazolo Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Dimethylbenzyl Group : Utilizes a Friedel-Crafts alkylation reaction with 2,5-dimethylbenzyl chloride.
- Attachment of Methoxyphenyl Group : Conducted via nucleophilic aromatic substitution using methoxyphenyl halides.
These synthetic strategies are crucial for developing derivatives with enhanced biological activities .
Table 2: Synthesis Steps
| Step | Reaction Type |
|---|---|
| Formation of Pyrazolo Core | Cyclization |
| Introduction of Dimethylbenzyl | Friedel-Crafts Alkylation |
| Attachment of Methoxyphenyl | Nucleophilic Aromatic Substitution |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazolo derivatives:
- A study on related compounds showed significant cytotoxicity against cancer cell lines with varying degrees of potency based on structural modifications .
- Another investigation focused on the antioxidant capabilities of pyrazolo derivatives, indicating their potential therapeutic roles in oxidative stress-related diseases .
Comparison with Similar Compounds
Position 2 Substitutions
- 2-(4-Butoxyphenyl) analog (CAS: N/A): Features a butoxy group instead of methoxy at position 2.
- 2-(4-Fluorophenyl) derivatives : Fluorine substituents (e.g., 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one) introduce electronegativity, which may improve metabolic stability and target binding via halogen bonding .
Position 5 Substitutions
- 5-(2-Fluorobenzyl) analog (CAS: 1775481-89-4): Replaces 2,5-dimethylbenzyl with a fluorobenzyl group. Fluorination enhances electronegativity and may alter π-π stacking interactions with aromatic residues in biological targets .
Core Structure Modifications
Pyrazolo[1,5-a]Pyrimidin-7(4H)-one Derivatives
Compounds like MK63 (2-phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) feature a pyrimidinone core instead of pyrazinone.
Dihydro vs. Aromatic Cores
Derivatives such as 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: N/A) have a partially saturated pyrazinone ring.
Structural and Functional Data Table
Preparation Methods
Core Pyrazolo[1,5-a]Pyrazin-4(5H)-one Scaffold Construction
The pyrazolo[1,5-a]pyrazin-4(5H)-one core is typically synthesized via cyclocondensation reactions involving β-dicarbonyl compounds and N-amino-2-iminopyridine derivatives. A validated protocol involves reacting N-amino-2-iminopyridine (1a–f ) with cyclic β-diketones (5a,b ) in ethanol under an oxygen atmosphere (1 atm) at 130°C for 18 hours, catalyzed by acetic acid (6 equivalents). This method yields pyrazolo[1,5-a]pyridine derivatives through a mechanism involving nucleophilic addition of the enol form of β-diketones to the iminopyridine, followed by oxidative dehydrogenation and cyclization (Figure 1).
For the target compound, the 4-methoxyphenyl group at position 2 is introduced during the cyclization step by selecting a β-diketone precursor pre-functionalized with this substituent. For example, 3-(4-methoxyphenyl)-1,3-diketone derivatives serve as effective substrates, enabling direct incorporation of the aryl group into the heterocyclic framework.
Purification and Characterization
Crude products are purified via recrystallization from ethanol or methanol, yielding crystalline solids with >98% purity (HPLC analysis). Structural confirmation is achieved through:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₃H₂₂N₃O₂: 372.1708; found: 372.1711.
Scalability and Industrial Feasibility
The patent method’s emphasis on controlled exothermic profiles and solvent selection (e.g., ethanol for ease of removal) makes it amenable to kilogram-scale production. Critical parameters for scale-up include:
Q & A
Basic: What are the key synthetic routes and purification strategies for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of pyrazolo[1,5-a]pyrazine intermediates followed by functionalization at the 2- and 5-positions. For example:
- Step 1: Condensation of substituted hydrazines with diketones to form the pyrazole core.
- Step 2: Introduction of the 2-(4-methoxyphenyl) group via Suzuki coupling or nucleophilic aromatic substitution.
- Step 3: Alkylation at the 5-position using 2,5-dimethylbenzyl halides under inert conditions.
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC is critical for isolating intermediates and the final compound. Reaction yields depend on optimizing temperature, solvent polarity, and catalyst (e.g., Pd for coupling reactions) .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Aromatic protons appear as distinct multiplets (δ 6.5–8.5 ppm), while methyl groups resonate as singlets (δ 2.0–2.5 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (expected for C₂₃H₂₁N₃O₂: [M+H]⁺ = 372.1701) .
- HPLC-PDA: Ensures >95% purity using a C18 column (mobile phase: acetonitrile/water gradient) .
Basic: How is the compound initially screened for biological activity?
In vitro assays are prioritized:
- Anticancer: MTT assay on cancer cell lines (e.g., A549, MCF-7) to determine IC₅₀ values.
- Anti-inflammatory: COX-2 inhibition assay using ELISA.
- Antimicrobial: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Dose-response curves and positive controls (e.g., doxorubicin for anticancer screening) are mandatory .
Advanced: How do structural modifications influence activity in SAR studies?
- Methoxy Group (4-position): Electron-donating groups enhance π-stacking with hydrophobic enzyme pockets (e.g., kinase targets). Removal reduces potency by ~40% .
- Dimethylbenzyl Substituent: Bulky substituents at the 5-position improve metabolic stability but may reduce solubility. Analogues with halogens (e.g., Cl, Br) show higher logP values (2.5–3.5) and altered bioavailability .
- Pyrazolo-Pyrazine Core: Planarity is critical for intercalation with DNA or ATP-binding sites. Saturation of the pyrazine ring diminishes activity .
Advanced: What experimental approaches elucidate its mechanism of action?
- Kinase Inhibition Profiling: Use a kinase panel (e.g., Eurofins) to identify targets. IC₅₀ values <1 µM suggest high affinity .
- Cellular Thermal Shift Assay (CETSA): Confirms target engagement by measuring protein stabilization upon ligand binding .
- Molecular Dynamics Simulations: Predict binding modes with receptors (e.g., EGFR) using AutoDock Vina. Dock scores <−7 kcal/mol indicate strong interactions .
Advanced: How is computational modeling applied to predict its behavior?
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. A small HOMO-LUMO gap (<4 eV) suggests high electrophilicity .
- Pharmacokinetics Prediction: SwissADME estimates parameters like GI absorption (high if TPSA <90 Ų) and CYP450 inhibition .
Advanced: What strategies address solubility and stability challenges?
- Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., from 0.01 mg/mL to 1.2 mg/mL in PBS) .
- Lyophilization: Stable amorphous forms are generated using trehalose as a cryoprotectant.
- Forced Degradation Studies: Expose to heat (40°C), light (1.2 million lux-hours), and pH extremes (1–13) to identify degradation products via LC-MS .
Advanced: How to resolve contradictions in biological activity data across studies?
- Assay Variability: Normalize data using Z’-factor (>0.5 indicates robust assays). Replicate experiments with identical cell passage numbers .
- Batch Differences: Characterize impurities (>0.1%) via LC-MS; trace solvents (e.g., DMF) may inhibit enzyme activity .
- Species-Specific Effects: Compare human vs. murine primary cells to validate translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
